molecular formula C12H16O4S B11938840 Phenyl 6-deoxy-1-thiohexopyranoside

Phenyl 6-deoxy-1-thiohexopyranoside

Cat. No.: B11938840
M. Wt: 256.32 g/mol
InChI Key: YBOVKFRFMWFKCC-UHFFFAOYSA-N
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Description

Phenyl 6-deoxy-1-thiohexopyranoside is a thioglycoside derivative characterized by a hexopyranose ring with a sulfur atom replacing the oxygen at the anomeric position (1-thio linkage) and a deoxygenated hydroxyl group at position 5. The phenyl group is attached via the thioether bond, conferring distinct chemical and physical properties, such as altered solubility and stability compared to oxygen-linked glycosides. Thioglycosides are often utilized in glycosylation reactions due to their stability and versatility in synthetic chemistry. However, the provided evidence lacks direct data on this compound, necessitating inferred comparisons based on structurally related molecules and analytical methodologies discussed in the literature .

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-methyl-6-phenylsulfanyloxane-3,4,5-triol

InChI

InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3

InChI Key

YBOVKFRFMWFKCC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-deoxy-1-thiohexopyranoside typically involves the nucleophilic substitution of a halogenated hexopyranoside derivative with a thiol compound. One common method includes the reaction of 6-deoxy-6-iodo-hexopyranoside with phenyl thiol under basic conditions to form the desired thioether linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 6-deoxy-1-thiohexopyranoside can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl ring or other functional groups.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced phenyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl 6-deoxy-1-thiohexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 6-deoxy-1-thiohexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thioether linkage can form strong interactions with metal ions or other nucleophilic centers, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-2-azido-2-deoxy-3-O-benzyl-4-O-[(S)-2,3-bis(benzyloxy)propoxy]-6-O-benzoyl-1-thio-β-D-glucopyranoside (Compound 18)

  • Structural Features: Molecular Formula: C43H43N3O7S (vs. C12H16O4S for phenyl 6-deoxy-1-thiohexopyranoside, assuming standard substitution). Functional Groups: Azido (-N3), benzyl ethers (OBn), benzoyl ester (BzO), and a 1-thio-β-D-glucopyranoside core. Key Differences: Compound 18 has extensive protecting groups (azido, benzyl, benzoyl) and a branched alkoxy chain, whereas this compound lacks these modifications, resulting in simpler reactivity and solubility profiles .
  • Spectroscopic Data: <sup>1</sup>H NMR: Chemical shifts range from 1.63–8.4 ppm, with aromatic protons (7.2–8.4 ppm) and complex splitting due to benzyl/benzoyl groups. UV-Vis: Not reported for Compound 18, but thioglycosides generally exhibit weak absorbance in UV-Vis unless conjugated with chromophores .

Phenylephrine Hydrochloride

  • Structural Features: Molecular Formula: C9H13NO2·HCl. Functional Groups: Phenol, secondary alcohol, and amine.
  • Analytical Comparisons: Spectrophotometry: PE forms azo dyes with diazotized 2-aminobenzothiazole (λmax = 510 nm, ε = 6.62 × 10<sup>3</sup> L·mol<sup>-1</sup>·cm<sup>-1</sup>). Thioglycosides like this compound may require derivatization for similar detection . Stability: PE-derived azo dyes remain stable for 48 hours, whereas thioglycosides are typically stable under anhydrous conditions but may hydrolyze in acidic/basic media .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Molecular Formula Key Functional Groups λmax (nm) Molar Absorptivity (ε)
This compound* C12H16O4S 1-thio, 6-deoxy, phenyl N/A N/A
Compound 18 C43H43N3O7S Azido, benzyl, benzoyl, 1-thio N/A N/A
Phenylephrine HCl C9H13NO2·HCl Phenol, alcohol, amine 510 6.62 × 10<sup>3</sup>

Table 2: Stability and Interference Profiles

Compound Stability (Hours) Interfering Substances Tolerated
Phenylephrine HCl 48 Glucose, lactose, starch (≤1 mg)
Thioglycosides (General) >72* Acid/base-sensitive

*Assumed based on typical thioglycoside behavior.

Research Findings and Limitations

  • Spectrophotometric Methods: While phenylephrine HCl is effectively analyzed via azo coupling (sensitivity: 0.4–10 ppm), thioglycosides like this compound may require alternative derivatization strategies due to the absence of reactive amines or phenols .
  • Synthetic Challenges: Compound 18’s complex protecting groups highlight the synthetic versatility of thioglycosides but contrast with the simplicity of this compound, which may favor applications in glycosylation without additional deprotection steps .
  • Gaps in Evidence: No direct data on this compound’s physicochemical or spectroscopic properties were found. Comparative analyses rely on extrapolation from structurally related compounds.

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